N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide
Description
N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with an acetamide group and at the 4-position with a piperidin-4-yl moiety. This structure combines a planar aromatic pyridine system with a flexible piperidine ring, which may enhance its ability to interact with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(4-piperidin-4-ylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9(16)15-12-8-11(4-7-14-12)10-2-5-13-6-3-10/h4,7-8,10,13H,2-3,5-6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLSQLZSBMUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide typically involves the reaction of 4-piperidinylpyridine with acetic anhydride or acetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the by-products formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted acetamide derivatives depending on the substituent introduced.
Scientific Research Applications
N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs, their substituents, physicochemical properties, and reported biological activities:
Analysis of Substituent Effects on Properties and Activity
- Piperidine vs. Piperazine : Piperidine (6-membered ring with one nitrogen) confers basicity and rigidity, whereas piperazine (6-membered ring with two nitrogens) enhances solubility and hydrogen-bonding capacity. For example, compound 8b (piperazine-linked benzoyl) exhibits a higher melting point (241–242°C) compared to simpler acetamides, likely due to increased molecular rigidity .
- Pyrimidine-sulfanyl substituents () may enhance binding to sulfur-interacting enzyme pockets or improve lipophilicity .
- Acetamide Variations: Suvecaltamide () features a bulky trifluoroethoxy group, which likely increases blood-brain barrier penetration, aligning with its antiepileptic activity .
Biological Activity
N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring attached to a pyridine moiety, which is further substituted by an acetamide group. This structural arrangement is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of piperidine and pyridine have been shown to possess activity against various Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of certain piperidine derivatives against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the piperidine structure can enhance antibacterial potency .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For example, analogs of this compound have demonstrated inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific modifications to the piperidine ring have been linked to increased potency against various cancer types, including pancreatic cancer .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that:
- Substituents on the Piperidine Ring : The introduction of electron-withdrawing groups can enhance antimicrobial activity.
- Acetamide Group : Variations in the acetamide moiety influence the compound's solubility and bioavailability.
- Pyridine Positioning : The position of substitutions on the pyridine ring affects binding affinity to target proteins.
Table 1 summarizes findings from various studies regarding the SAR of piperidine derivatives:
| Compound | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antibacterial | 2.0 | Effective against S. aureus |
| Compound B | Anticancer | 0.5 | Induces apoptosis in pancreatic cells |
| Compound C | Antiviral | 1.5 | Inhibits viral replication |
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. It exhibited comparable or superior activity against resistant strains, indicating its potential as a novel antimicrobial agent .
Study 2: Cancer Cell Line Inhibition
A recent investigation into its anticancer properties revealed that this compound significantly reduced cell viability in multiple cancer cell lines, with a focus on its mechanism involving the downregulation of anti-apoptotic proteins like Mcl-1 .
Q & A
Q. What synthetic strategies are recommended for preparing N-(4-(Piperidin-4-yl)pyridin-2-yl)acetamide, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis of piperidine-pyridine acetamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., EP 2,903,618 B1, Example 114) use amine-pyrimidine coupling under reflux with a base like triethylamine (TEA) in ethanol. Key steps include:
Amine Activation : Reacting 4-(piperidin-4-yl)pyridin-2-amine with bromoacetyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to form the acetamide backbone.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/petroleum ether) to isolate the product .
Optimization focuses on temperature control, stoichiometric ratios, and solvent selection to maximize yield (>70%) and purity (>95%).
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments (e.g., piperidine CH groups at δ 1.5–2.5 ppm, pyridine protons at δ 7.5–8.5 ppm) and confirm acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for CHNO: 231.14 g/mol) and fragmentation patterns .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, as seen in structurally related pyridine-acetamides (e.g., C–C bond lengths: 1.377–1.391 Å) .
Advanced Research Questions
Q. How can researchers investigate the pharmacokinetic (PK) profile of this compound, and what challenges arise in vivo?
- Methodological Answer :
- In Vitro Assays :
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t) and intrinsic clearance (Cl) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (<10% suggests high tissue penetration).
- In Vivo Studies :
- Oral Bioavailability : Administer to rodents (10 mg/kg) and collect plasma samples for LC-MS/MS analysis. Anticipate low bioavailability due to first-pass metabolism; co-administration with CYP450 inhibitors (e.g., ketoconazole) may improve exposure .
- Challenges : Structural analogs show variability in blood-brain barrier permeability; logP calculations (e.g., ~2.5) and P-gp efflux assays are recommended .
Q. What experimental approaches resolve contradictions in reported biological activity data for piperidine-acetamide derivatives?
- Methodological Answer :
- Dose-Response Reproducibility : Perform assays (e.g., kinase inhibition, receptor binding) across multiple labs using standardized protocols. For example, discrepancies in IC values for kinase inhibitors may arise from ATP concentration variations; fix ATP at 1 mM for comparability .
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituents on piperidine or pyridine rings) to identify critical pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like serotonin receptors or ion channels .
- Data Normalization : Use positive controls (e.g., known inhibitors) and normalize activity to cell viability (MTT assay) to mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
